molecular formula C8H4Br2ClNO B047338 3,3-dibromo-5-chloro-1H-indol-2-one CAS No. 113423-48-6

3,3-dibromo-5-chloro-1H-indol-2-one

Cat. No.: B047338
CAS No.: 113423-48-6
M. Wt: 325.38 g/mol
InChI Key: NUTLAFZUEITWQI-UHFFFAOYSA-N
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Description

3,3-Dibromo-5-chloro-1H-indol-2-one is a versatile and highly functionalized heterocyclic building block of significant interest in synthetic organic and medicinal chemistry. Its core structure, featuring two bromine atoms at the 3-position and a chlorine at the 5-position, makes it an exceptionally valuable intermediate for constructing complex molecular architectures. The bromine atoms are excellent leaving groups, enabling facile palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) for the introduction of diverse aryl, alkenyl, and alkynyl substituents. Concurrently, the 5-chloro substituent offers a distinct site for further selective functionalization via halogen exchange or sequential coupling strategies.

Properties

IUPAC Name

3,3-dibromo-5-chloro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClNO/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTLAFZUEITWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376616
Record name 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113423-48-6
Record name 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 3,3 Dibromo 5 Chloro 1h Indol 2 One

Tautomerism of the Indole (B1671886) and Oxindole (B195798) Ring System and its Chemical Implications

The indole and oxindole ring systems exhibit tautomerism, a form of isomerism where molecules can interconvert by a formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. In the case of the indole ring system, the most common tautomeric form is the indole form, but it can also exist in the indolenine (or 3H-indole) form. The oxindole ring, on the other hand, is the keto form of a lactam and can tautomerize to its enol form, 2-hydroxyindole.

The equilibrium between these tautomeric forms is influenced by various factors, including the solvent and the presence of substituents on the ring. nih.gov This tautomerism has significant chemical implications. For instance, the reactivity of the molecule can differ between its tautomeric forms. The enol form of oxindole, for example, can undergo reactions typical of enols, while the keto form exhibits reactivity characteristic of ketones.

The interconversion between indole and oxindole structures is a key transformation in organic synthesis. The oxidation of indoles is a common method for accessing oxindoles, which are prevalent in many natural products and pharmaceuticals. researchgate.net This transformation can be achieved through various methods, including electrochemical oxidation and the use of hypervalent iodine reagents. researchgate.net

Reactions at the C-3 Quaternary Center and Other Reactive Sites

The C-3 position of the oxindole ring is a key site for chemical modifications. In 3,3-dibromo-5-chloro-1H-indol-2-one, the C-3 position is a quaternary center, meaning it is bonded to four other carbon or heteroatoms. The presence of two bromine atoms at this position makes it highly reactive and susceptible to a variety of nucleophilic substitution reactions.

The development of methods for the enantioselective construction of cyclic compounds with a halogenated tetrasubstituted carbon at the C-3 position is an active area of research. researchgate.net Organocatalysis has emerged as a powerful tool for achieving the asymmetric synthesis of 3,3-disubstituted oxindoles. researchgate.net For instance, the enantioselective synthesis of α-chlorinated carboxylic acid esters has been achieved through a one-pot multistep protocol involving a photochemical Wolff rearrangement. researchgate.net

Furthermore, 3-alkylidene oxindoles can act as bis-nucleophiles in annulation reactions with bis-electrophiles, leading to the construction of diverse chiral heterocyclic frameworks. nih.gov These reactions often proceed through a vinylogous Michael addition followed by an intramolecular cyclization. nih.gov

Functionalization and Derivatization via Modifications of the Halogen Substituents

The bromine and chlorine substituents on the this compound ring provide handles for further functionalization and derivatization. Chemical derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the properties of the compound for analytical purposes or to introduce new functional groups. nih.gov

For example, the halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions. The development of efficient halogenation reactions is also crucial for the synthesis of various halogenated organic compounds. researchgate.net Metal-free and efficient halogenation methods have been developed for the synthesis of halogenated 2-oxazolines and spirooxazolines. researchgate.net

Exploration of Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in organic synthesis. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most versatile methods for synthesizing biaryls and other conjugated systems. core.ac.uklibretexts.org

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity, particularly with less reactive organic chlorides. libretexts.orgnih.gov

These cross-coupling reactions can be applied to this compound to introduce a wide variety of aryl and heteroaryl substituents, leading to a diverse range of derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govrsc.org The use of water as a solvent in Suzuki-Miyaura reactions is a green chemistry approach that has gained increasing attention. core.ac.uk

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

EntryReactantsCatalystProductReference
1Phenylboronic acid and haloarenesPalladium complexBiaryl compound libretexts.org
2β-Trifluoroboratoamides and aryl/hetaryl chloridesPalladium catalystα-Chiral β-arylated carbonyls nih.gov
3α-Bromo sulfoxides and boronic acidsPalladium catalystArylated sulfoxides researchgate.net
45-bromosalicylic acid and 2,4-difluorophenylboronic acidLigand-free PdCl2Diflunisal nih.gov
5Aryl halide and styrenePd complex@MIL–Cr1,3,5-Tristyrylbenzenes rsc.org

Reactivity in the Presence of Chiral and Achiral Catalysts

The use of chiral catalysts allows for the enantioselective synthesis of chiral molecules, which is of great importance in the pharmaceutical industry. mdpi.com Various chiral catalysts, including organocatalysts and metal complexes, have been developed for asymmetric reactions. researchgate.netnih.gov

In the context of this compound, chiral catalysts can be used to control the stereochemistry of reactions at the C-3 position, leading to the formation of enantioenriched products. researchgate.net For example, chiral phase-transfer catalysts have been used for the asymmetric synthesis of 3,3'-diaryloxindoles. researchgate.net

Achiral catalysts also play a significant role in the derivatization of this compound. For instance, achiral palladium catalysts are widely used in cross-coupling reactions to introduce new substituents. core.ac.uklibretexts.org The choice between a chiral and an achiral catalyst depends on the desired outcome of the reaction, whether it is the synthesis of a specific stereoisomer or simply the introduction of a new functional group.

Mechanistic Insights into Biological Activities of 3,3 Dibromo 5 Chloro 1h Indol 2 One Derivatives

Mechanisms of Action in Diverse Biological Contexts

The diverse biological effects of halogenated oxindole (B195798) derivatives stem from their ability to interact with a variety of molecular targets, including enzymes, receptors, and key components of cellular signaling pathways.

c-Src Kinase: The non-receptor tyrosine kinase c-Src is a crucial regulator of cellular processes like proliferation, survival, and motility. nih.gov Its overexpression is linked to many cancers, making it a prime target for anticancer drug development. nih.govepa.gov Oxindole motifs are recognized as important scaffolds for designing kinase inhibitors. nih.gov While direct inhibitory data for 3,3-dibromo-5-chloro-1H-indol-2-one on c-Src is not extensively documented, related oxindole derivatives have been investigated as kinase inhibitors, suggesting a potential mechanism of action. nih.gov For example, certain pyridin-2(1H)-one derivatives have been synthesized and shown to exhibit c-Src kinase inhibition, with IC50 values in the micromolar range. epa.gov The development of highly selective c-Src inhibitors is an active area of research, as off-target effects on other kinases, such as c-Abl, can complicate therapeutic outcomes. nih.gov

Cyclooxygenase (COX) Enzymes: Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govyoutube.com These prostaglandins are key mediators of inflammation, pain, and fever. youtube.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. youtube.com COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and platelet aggregation, while COX-2 is an inducible enzyme that is upregulated during inflammation. youtube.com The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. youtube.com In silico studies on spiro thiochromene–oxindole derivatives have revealed potential binding affinities with the COX-2 protein, suggesting that the oxindole scaffold can be a basis for developing anti-inflammatory agents targeting this enzyme. rsc.org

Glyoxalase System (I & II): The glyoxalase system, comprising glyoxalase I (Glo-I) and glyoxalase II (Glo-II), is a critical detoxification pathway that converts cytotoxic methylglyoxal (B44143) (MG) into non-toxic D-lactic acid. mdpi.comnih.gov Due to the high metabolic rate of tumor cells, they produce elevated levels of MG, making the glyoxalase system, particularly Glo-I, a potential target for anticancer therapies. researchgate.net Various classes of compounds, including flavones, coumarins, and glutathione (B108866) analogs, have been investigated as Glo-I inhibitors. nih.gov Notably, compounds with a tropolone (B20159) structure have been identified as potent inhibitors of yeast glyoxalase I. nih.gov While specific studies on the inhibitory activity of this compound against glyoxalases are not prominent, the pursuit of Glo-I inhibitors remains an active area in drug discovery. mdpi.com

Benzodiazepine (B76468) Receptor (BzR): The benzodiazepine receptor (BzR) is an allosteric modulatory site on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Ligands binding to this site can modulate GABAergic transmission, leading to anxiolytic, hypnotic, or anticonvulsant effects. nih.gov Several indole (B1671886) derivatives have been synthesized and evaluated for their binding affinity to the BzR. Specifically, N-(indol-3-ylglyoxylyl)amine derivatives have been shown to exhibit high affinity for the BzR, with some acting as inverse agonists. nih.gov The chemical structure, particularly the presence and position of protic groups, appears to be a key determinant of whether a compound acts as a partial agonist or an inverse agonist. nih.gov

Translocator Protein (TSPO): The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is an 18-kDa protein located on the outer mitochondrial membrane. nih.govnih.gov It is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. nih.gov TSPO expression is significantly upregulated in activated glial cells in response to neuroinflammation, making it a valuable biomarker for neurodegenerative diseases and brain injury. mdpi.comfrontiersin.org Halogenated indole derivatives have been developed as high-affinity ligands for TSPO, with potential applications in PET imaging to visualize neuroinflammation. researchgate.net In vitro evaluations have shown that iodinated and fluorinated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamide derivatives can be high-affinity PBR/TSPO ligands. researchgate.net

Compound TypeReceptor/Binding SiteAffinity (Ki)Reference
Iodinated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamideTSPO (PBR)2.6 nM researchgate.net
Fluorinated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamideTSPO (PBR)6.2 nM researchgate.net
N-(indol-3-ylglyoxylyl)amine derivativesBenzodiazepine Receptor (BzR)0.085-0.51 µM nih.gov

This table presents data for related indole derivatives to illustrate binding potential to the specified receptors.

NF-κB Signaling Pathway: The nuclear factor-κB (NF-κB) is a family of transcription factors that plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. nih.gov Dysregulation of the NF-κB signaling pathway is implicated in a variety of diseases, including cancer and inflammatory disorders. nih.gov The pathway can be activated by numerous stimuli, leading to the translocation of NF-κB into the nucleus, where it controls the expression of hundreds of target genes. Given the involvement of NF-κB in pathologies where oxindole derivatives have shown activity, modulation of this pathway represents a plausible mechanism of action for these compounds.

PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.govnih.gov It is one of the most frequently activated pathways in human cancers, often due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN. nih.govyoutube.com Consequently, this pathway is a major target for the development of new anticancer drugs. ecancer.org Oxindole-based molecules are being actively investigated as inhibitors of various kinases within this pathway. nih.gov The ability of small molecules to inhibit key nodes such as PI3K, Akt, or mTOR can halt the proliferative signals that drive tumor growth. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Oxindoles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For halogenated oxindoles, SAR studies focus on the role of the halogen substituents and the stereochemistry of the C-3 position.

The introduction of halogen atoms, such as bromine and chlorine, into a molecular scaffold can profoundly impact its pharmacological properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. mdpi.com Halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, can contribute significantly to binding affinity. This interaction, along with hydrophobic and hydrogen-bonding interactions, plays a key role in the potency of kinase inhibitors. mdpi.com For instance, in the development of kinase inhibitors, the strategic placement of halogens can enhance binding to the target protein. The nature of the halogen itself is also critical, with different halogens imparting distinct properties that can be fine-tuned to optimize drug-receptor interactions.

Role of Substituent Patterns on the Indole/Oxindole Nucleus in Modulating Activity

The biological profile of derivatives based on the indole or oxindole scaffold is profoundly influenced by the nature and position of substituents on the core nucleus. The pattern of substitution on both the benzene (B151609) and pyrrole (B145914) rings dictates the molecule's electronic properties, lipophilicity, steric profile, and capacity for hydrogen bonding. These factors, in turn, govern the compound's interaction with biological targets, thereby modulating its potency and selectivity. For derivatives of this compound, modifications at the N-1, C-4, C-6, and C-7 positions, as well as alterations of the C-3 substituents, are critical for tuning biological activity.

Detailed Research Findings

Research into various indole and oxindole-based compounds has established clear structure-activity relationships (SAR) that are applicable to the 5-chloro-oxindole framework.

Influence of Halogenation: The presence and position of halogen atoms on the aromatic ring of the indole scaffold significantly impact cytotoxicity and antimicrobial activity. mdpi.com Studies indicate that substitutions with halogens such as fluorine (F), chlorine (Cl), and bromine (Br) at the C-5 or C-7 positions can enhance cytotoxic effects. mdpi.com For instance, in a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, the derivative with an iodine atom at the C-5 position, namely 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated potent activity against methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.98 μg/mL. nih.gov This highlights the positive contribution of a C-5 halogen to antibacterial efficacy. In another study on CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net

Substitutions on the Benzene Ring: Beyond halogens, other groups on the benzene portion of the nucleus also play a crucial role. Methoxy (B1213986) groups, for example, have shown position-dependent effects on activity. For a series of indole derivatives acting as CysLT1 antagonists, a methoxy group at the C-7 position was found to be the most favorable for activity, whereas substitution at the C-4 position was the least favorable. researchgate.net

Substitutions on the Pyrrole Ring: The pyrrole moiety of the oxindole nucleus offers key sites for modification at the N-1 and C-3 positions.

N-1 Position: Alkylation or acylation at the N-1 position is a common strategy to modulate activity. The introduction of a benzyl (B1604629) group at N-1 in 2-chloro-3-(indol-3-yl) quinoxaline (B1680401) resulted in a derivative with potent efficacy against ovarian cancer xenografts. researchgate.net This suggests that a bulky substituent at this position can lead to significant enhancements in anticancer activity.

C-3 Position: The C-3 position of the oxindole core is a critical determinant of biological activity. The presence of a spiro-ring system at this position has been observed to increase cytotoxicity in cancer cells. mdpi.com Furthermore, modifying substituents at C-3 is a key strategy for optimizing target binding. In the development of EGFR inhibitors based on a 5-chloro-indole scaffold, the extension of a formyl group at C-3 to a methoxyvinyl group was a crucial structural modification to improve binding affinity. nih.gov This underscores the importance of the size and nature of substituents at the C-3 position, which in the parent compound "this compound" are occupied by two bromine atoms.

The following tables summarize key research findings on how substituent patterns influence the biological activity of indole and oxindole derivatives.

Table 1: Influence of Substituent Position on Biological Activity of Indole/Oxindole Derivatives

Position Substituent Type Observed Effect on Activity Reference
C-5 Halogen (Iodine) Potent antibacterial (MRSA) activity. nih.gov
C-5 / C-7 Halogen (F, Cl, Br) Increased cytotoxicity. mdpi.com
C-7 Methoxy Favorable for anti-asthmatic (CysLT1 antagonist) activity. researchgate.net
C-4 Methoxy Least favorable for anti-asthmatic (CysLT1 antagonist) activity. researchgate.net
N-1 Benzyl Potent anticancer activity. researchgate.net
C-3 Spiro-ring Increased cytotoxicity. mdpi.com

Table 2: Antimicrobial Activity of Substituted 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives

Compound ID C-5 Substituent Organism MIC (μg/mL) Reference
3k Iodo MRSA ATCC 43300 0.98 nih.gov
3k Iodo Candida albicans ATCC 10231 7.80 nih.gov
3d Fluoro Candida albicans ATCC 10231 >125 nih.gov

| 3ai | Chloro | Candida albicans ATCC 10231 | 62.50 | nih.gov |

Computational and Theoretical Investigations of 3,3 Dibromo 5 Chloro 1h Indol 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to specifically analyze the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors of 3,3-dibromo-5-chloro-1H-indol-2-one were identified. Such calculations would be valuable in predicting its stability, reactivity, and potential interaction sites.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

A search for molecular docking or molecular dynamics (MD) simulation studies involving this compound as a ligand yielded no results. These computational techniques are crucial for predicting the binding affinity and interaction patterns of a compound with biological targets, such as enzymes or receptors, and are instrumental in drug discovery processes. While studies on other chlorinated or brominated indole (B1671886) derivatives exist, data for the title compound is absent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that specifically include this compound in their training or test sets. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The absence of such a model for this compound means its potential activity cannot be predicted based on existing data.

Computational Elucidation of Reaction Mechanisms and Energetics

There are no available computational studies that elucidate the reaction mechanisms or energetics involving this compound. Computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, providing insights that complement experimental studies. This area remains unexplored for the specified compound.

Analytical and Spectroscopic Characterization Methodologies in Research on 3,3 Dibromo 5 Chloro 1h Indol 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3,3-dibromo-5-chloro-1H-indol-2-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In a typical analysis, ¹H NMR spectroscopy would be used to identify the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For this compound, with its aromatic ring, one would expect to observe signals in the aromatic region of the spectrum. The splitting patterns (e.g., singlets, doublets) of these signals, governed by spin-spin coupling, would reveal the substitution pattern on the benzene (B151609) ring. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative of the type of data obtained and does not represent actual experimental values.)

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-H Signal (broad singlet) -
C2 (C=O) - Ketone/Amide region
C3 (CBr₂) - Aliphatic region (downfield shifted)
C4-H Aromatic region (doublet) Aromatic region
C6-H Aromatic region (doublet of doublets) Aromatic region
C7-H Aromatic region (doublet) Aromatic region
C5-Cl - Aromatic region
C3a - Aromatic region

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition and molecular weight of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The molecular formula for this compound is C₈H₄Br₂ClNO.

The technique would also reveal the characteristic isotopic pattern of the compound. The presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) and one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a distinctive, complex cluster of peaks for the molecular ion [M]⁺. Analysis of this isotopic pattern provides definitive confirmation of the number of halogen atoms present.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern would offer insights into the compound's structure by showing the loss of specific groups, such as bromine atoms or the carbonyl group, helping to piece together the molecular puzzle.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₄Br₂ClNO
Molecular Weight 325.38 g/mol
Calculated Exact Mass [Specific value would be determined]
Measured m/z [Specific value would be determined]

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption peak in the range of 1700-1750 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam (cyclic amide) group. The N-H bond of the amide would typically produce a stretching vibration in the region of 3200-3400 cm⁻¹. Vibrations corresponding to the C-Cl and C-Br bonds would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), while absorptions from the C-H and C=C bonds of the aromatic ring would also be present.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is illustrative of the type of data obtained and does not represent actual experimental values.)

Functional Group Bond Expected Frequency Range (cm⁻¹)
Amide N-H stretch 3200 - 3400
Carbonyl (Lactam) C=O stretch 1700 - 1750
Aromatic Ring C=C stretch 1450 - 1600
Aryl Halide C-Cl stretch 1000 - 1100

X-ray Crystallography for Definitive Molecular Structure and Absolute Stereochemistry Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique is contingent upon the ability to grow a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed 3D map of the electron density of the molecule can be constructed.

Future Perspectives and Emerging Research Avenues for 3,3 Dibromo 5 Chloro 1h Indol 2 One and Its Analogs

Innovations in Asymmetric Synthesis of Chiral 3,3-Disubstituted Oxindoles

The construction of the chiral quaternary center at the C3 position of the oxindole (B195798) ring is a formidable challenge in synthetic organic chemistry. rsc.org Future research will undoubtedly focus on refining and innovating asymmetric synthetic methodologies to afford enantiomerically pure 3,3-disubstituted oxindoles with high efficiency and stereocontrol.

Recent years have seen a surge in the development of both organocatalytic and transition-metal-catalyzed approaches. researchgate.net Organocatalysis, utilizing small organic molecules to catalyze chemical transformations, has emerged as a powerful tool. nih.gov For instance, bifunctional cinchona alkaloid-derived thioureas have been successfully employed in the enantioselective conjugate addition of nitroalkanes to indolylidenecyanoacetates, yielding highly functionalized chiral 3,3'-disubstituted oxindoles. chemrxiv.orgnih.gov Innovations in this area may involve the design of novel organocatalysts with enhanced activity and selectivity, potentially enabling the synthesis of previously inaccessible chiral scaffolds. The use of chiral spirocyclic phosphoric acids for 1,6-conjugate addition reactions also represents a promising avenue. rsc.orgnih.gov

Transition metal catalysis, employing metals like zinc, nickel, and scandium, offers another robust platform for asymmetric synthesis. nih.govnih.gov Chiral Lewis acid catalysts, such as scandium(III) complexes, have proven effective in enantioselective additions to isatins. nih.gov Future advancements will likely involve the development of more efficient and versatile metal catalysts and ligands. Dinuclear zinc catalysts, for example, have shown great promise in the synthesis of 3,3'-dihydrofuran spirooxindoles. nih.gov The exploration of novel catalytic systems and reaction pathways will be crucial for expanding the diversity of accessible chiral 3,3-disubstituted oxindoles.

Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single pot, will be a key focus. thieme-connect.com These strategies offer increased efficiency and atom economy. Innovations in this domain could lead to the rapid assembly of complex spirooxindole architectures from simple starting materials.

Table 1: Recent Catalytic Approaches for Asymmetric Synthesis of 3,3-Disubstituted Oxindoles

Catalytic SystemReaction TypeKey Features
Chiral Spirocyclic Phosphoric Acid1,6-Conjugate AdditionHigh efficiency for creating quaternary stereocenters. rsc.orgnih.gov
Bifunctional Cinchona Alkaloid ThioureaMichael AdditionEffective for synthesizing highly functionalized oxindoles. chemrxiv.orgnih.gov
Scandium(III) ComplexesNucleophilic AdditionChiral Lewis acid catalysis with good enantioselectivity. nih.gov
Dinuclear Zinc CatalystsCycloadditionSynthesis of spirooxindoles with high diastereo- and enantioselectivities. nih.gov
Nickel CatalysisVariousCost-effective metal for synthesizing spirooxindoles. nih.gov

Deeper Mechanistic Understanding of Biological Target Interactions and Signaling Pathways

While the biological activities of various oxindole derivatives have been reported, a detailed mechanistic understanding of how compounds like 3,3-dibromo-5-chloro-1H-indol-2-one interact with their biological targets remains a critical area for future investigation. The halogenated nature of this compound suggests the potential for specific interactions, such as halogen bonding, which can significantly influence binding affinity and selectivity.

Future research will likely employ a combination of advanced biochemical and biophysical techniques to elucidate these interactions at a molecular level. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding kinetics and thermodynamics, offering insights into the forces driving the interaction.

Identifying the specific signaling pathways modulated by this compound and its analogs is another key research frontier. Many oxindole derivatives have been shown to inhibit protein kinases, which are crucial components of numerous signaling cascades that regulate cell growth, proliferation, and survival. For instance, halogenated spiro-oxindoles have been noted for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR2). Future studies will need to move beyond broad screening and focus on detailed pathway analysis using techniques like proteomics and phosphoproteomics to map the specific downstream effects of target engagement. Understanding which pathways are affected will be crucial for predicting both the therapeutic efficacy and potential side effects of these compounds.

Application of Artificial Intelligence and Machine Learning in Rational Design of Novel Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of novel oxindole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. These computational tools can analyze vast datasets of chemical structures and biological activities to identify key structure-activity relationships (SAR) that may not be apparent through traditional analysis.

Future research will leverage AI/ML algorithms for several key tasks. Generative models can be used to design novel molecular scaffolds based on the desired pharmacological profile. Predictive models, trained on existing experimental data, can be employed to estimate the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds before they are synthesized. This in silico screening can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for experimental validation.

For instance, machine learning models could be developed to predict the inhibitory activity of new 3,3-disubstituted oxindoles against specific kinase targets. By analyzing the structural features of known active and inactive compounds, these models can learn to identify the key molecular descriptors that govern activity. This knowledge can then be used to guide the design of new analogs with improved properties. The application of AI in de novo drug design, where algorithms generate entirely new molecular structures, holds particular promise for exploring novel chemical space around the oxindole core.

Exploration of New Chemical Space and Undiscovered Therapeutic Applications

The core structure of this compound provides a versatile platform for exploring new chemical space and uncovering novel therapeutic applications. Future research will focus on the synthesis of diverse libraries of analogs with variations in the substituents at the C3 position, as well as modifications to the oxindole ring itself.

One promising avenue is the development of spirocyclic oxindoles, where the C3 position is part of a second ring system. nih.gov This creates a three-dimensional structure that can lead to novel interactions with biological targets. The synthesis of these complex architectures will require innovative synthetic strategies.

Beyond the established applications of oxindoles in areas like cancer and infectious diseases, future research should explore their potential in other therapeutic areas. Given the diverse biological activities reported for this class of compounds, it is plausible that they could be repurposed for new indications. For example, some oxindole derivatives have shown neuroprotective effects, suggesting their potential in treating neurodegenerative diseases. High-throughput screening of diverse oxindole libraries against a wide range of biological targets could lead to the discovery of unexpected therapeutic opportunities. The unique electronic properties conferred by the dibromo and chloro substituents on this compound may lead to novel biological activities that are yet to be discovered.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-dibromo-5-chloro-1H-indol-2-one, and how are intermediates characterized?

The compound is typically synthesized via halogenation of indole-2-one precursors. For example, bromination using reagents like PBr₃ or N-bromosuccinimide (NBS) in dichloromethane or DMF can introduce bromine atoms at the 3-position. Chlorination at the 5-position may involve electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions. Key intermediates (e.g., 5-chloroindol-2-one) are characterized via melting point analysis, IR (to confirm carbonyl stretches ~1700 cm⁻¹), and ¹H/¹³C NMR (to verify substitution patterns and aromatic proton environments) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • IR Spectroscopy : Detects the carbonyl group (C=O) at ~1700 cm⁻¹ and C-Br/C-Cl stretches (600-800 cm⁻¹).
  • ¹H NMR : Aromatic protons appear as doublets or multiplets in the δ 6.8–7.6 ppm range, with NH protons (if present) near δ 10–11 ppm.
  • ¹³C NMR : Carbonyl carbons resonate at ~180 ppm, while halogen-substituted carbons show deshielding (e.g., C-Br at ~110–120 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺) and isotopic patterns for Br/Cl aid in confirming the molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or spectral data between synthesized batches and literature values?

Contradictions may arise from polymorphic forms, residual solvents, or incomplete purification. To address this:

  • Perform differential scanning calorimetry (DSC) to assess purity and polymorphism.
  • Cross-validate with X-ray crystallography (using SHELX software for structure refinement) to confirm the solid-state structure .
  • Re-examine synthetic conditions (e.g., solvent choice, reaction time) to minimize side products. For example, trace DMF in NaBH₄ reductions can form adducts, altering melting points .

Q. What strategies optimize the regioselectivity of halogenation in polyhalogenated indol-2-one systems?

  • Directing Groups : Introduce temporary groups (e.g., acetyl) at specific positions to steer electrophilic substitution.
  • Lewis Acid Catalysis : Use AlCl₃ or FeCl₃ to enhance reactivity at electron-rich sites.
  • Computational Modeling : DFT calculations (e.g., using Gaussian or MOE software) predict electrophilic attack sites based on frontier molecular orbitals .

Q. How can researchers reconcile contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock, Schrödinger) to validate binding modes.
  • Meta-Analysis : Compare results across multiple studies, noting differences in assay conditions (e.g., buffer pH, cell lines). For example, indole derivatives may show varied activity due to tautomerism or solvent-dependent conformational changes .

Q. What methodologies are recommended for analyzing stability and degradation pathways of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life.
  • Crystallography : Monitor structural changes (e.g., loss of Br/Cl substituents) using single-crystal XRD .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously, as minor variations can lead to significant discrepancies in halogenated indole systems .
  • Data Validation : Always cross-reference spectral data with computational predictions (e.g., NMR chemical shift calculators) and literature analogs .
  • Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, particularly for structural and spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.